Acetaminophen glucuronide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

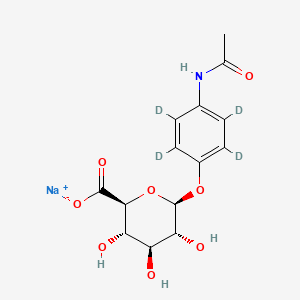

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H16NNaO8 |

|---|---|

Molecular Weight |

353.29 g/mol |

IUPAC Name |

sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i2D,3D,4D,5D; |

InChI Key |

OINXIJJEOMGKPB-HPZSZCCASA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)[2H].[Na+] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

What is Acetaminophen glucuronide-d4 and its chemical properties

An In-depth Technical Guide to Acetaminophen (B1664979) Glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen glucuronide-d4 is the deuterated form of acetaminophen glucuronide, the major, inactive metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). The "-d4" designation indicates that four hydrogen atoms on the phenyl ring of the molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1] Its near-identical physicochemical properties to the endogenous analyte ensure it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in the analytical process and enhancing the accuracy and precision of quantification.[2][3]

This guide provides a comprehensive overview of the chemical properties of this compound, its role in the metabolic pathway of its parent compound, and detailed experimental protocols for its application in a research setting.

Chemical and Physical Properties

The key chemical and physical properties of this compound and its corresponding non-deuterated (endogenous) analogue are summarized below. The primary difference is the molecular weight, which is increased by the mass of the four deuterium atoms. This mass shift is fundamental to its utility as an internal standard, allowing it to be distinguished from the analyte by a mass spectrometer.

| Property | This compound (Sodium Salt) | Acetaminophen Glucuronide (Sodium Salt) |

| Molecular Formula | C₁₄H₁₂D₄NNaO₈ | C₁₄H₁₆NNaO₈[4] |

| Molecular Weight | 353.29 g/mol [5] | 349.27 g/mol [4] |

| Exact Mass | 353.09 g/mol [5] | 349.0774 g/mol [4] |

| IUPAC Name | Sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[5] | 4-(acetylamino)phenyl β-D-glucopyranosiduronic acid, monosodium salt |

| Synonyms | APAP Glucuronide-d4 | Paracetamol Glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide[4] |

| Appearance | Solid Powder[4] | Solid[4] |

| Solubility | Soluble in DMSO[4] | Slightly soluble in methanol (B129727) and water[4] |

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[6]

-

Glucuronidation: This is the major metabolic route in adults, accounting for approximately 45-55% of acetaminophen metabolism.[6] The enzyme UDP-glucuronosyltransferase (UGT) conjugates acetaminophen with glucuronic acid to form the non-toxic metabolite, acetaminophen glucuronide.

-

Sulfation: This pathway accounts for about 30-44% of acetaminophen metabolism and involves the conjugation with sulfate (B86663) by sulfotransferase (SULT) enzymes, forming acetaminophen sulfate, another non-toxic metabolite.

-

Oxidation: A minor fraction (5-10%) is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. The subsequent depletion of GSH stores allows NAPQI to bind to cellular proteins, causing hepatocellular necrosis and liver damage.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of acetaminophen glucuronide in biological matrices like plasma, serum, or urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective

To develop and validate a robust LC-MS/MS method for the accurate quantification of acetaminophen glucuronide in human plasma samples for pharmacokinetic or toxicological studies.

Materials and Reagents

-

Acetaminophen glucuronide (Certified Reference Standard)

-

This compound (Internal Standard, IS)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile[1]

-

Formic acid (ACS grade)

-

Ultrapure water

-

Drug-free human plasma (with K₂EDTA as anticoagulant)

Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of acetaminophen glucuronide reference standard and dissolve in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL). Prepare a working IS solution by diluting the IS stock solution to a fixed concentration (e.g., 500 ng/mL) in methanol.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[7]

-

Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into the respective tubes.

-

Add Internal Standard: Add 20 µL of the working IS solution (500 ng/mL) to every tube except for the blank matrix sample.

-

Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.[1]

-

Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC/HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient starts at 5% B, ramps to 95% B to elute the analyte, and then re-equilibrates to initial conditions.

-

Ionization Mode: ESI Negative

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

-

Acetaminophen Glucuronide: m/z 326.1 → 150.1

-

This compound: m/z 330.1 → 154.1 (Note: Specific m/z values should be optimized on the instrument used).

-

Workflow and Data Analysis

The overall experimental workflow, from sample receipt to final data reporting, is crucial for ensuring data integrity and reproducibility.

Data Analysis: The concentration of acetaminophen glucuronide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentrations of the unknown samples are interpolated from this curve. The use of the deuterated internal standard corrects for any sample loss during preparation or fluctuations in instrument response, ensuring high-quality, reliable data.[1]

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of paracetamol and AT7519 in serum using LC-MS/MS [protocols.io]

- 4. US5908927A - Synthesis of deuterated opiate glucuronides - Google Patents [patents.google.com]

- 5. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetaminophen glucuronide-d4 structure and molecular weight

An In-depth Technical Guide to Acetaminophen (B1664979) Glucuronide-d4

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Acetaminophen glucuronide-d4, a key metabolite in drug metabolism studies. This guide details its chemical structure, molecular properties, and its application in experimental settings.

Core Compound Properties

This compound is the deuterated form of Acetaminophen glucuronide, a major, inactive metabolite of Acetaminophen (paracetamol).[1] The deuterium (B1214612) labels provide a distinct mass-to-charge ratio, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2]

Chemical Structure

The chemical structure of this compound features four deuterium atoms on the phenyl ring of the acetaminophen moiety. Its IUPAC name is sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate.[3]

Quantitative Data Summary

The key quantitative properties of this compound and its non-deuterated analog are summarized in the table below for easy comparison.

| Property | This compound (Sodium Salt) | Acetaminophen glucuronide (Free Acid) |

| Molecular Formula | C₁₄H₁₂D₄NNaO₈ | C₁₄H₁₇NO₈ |

| Molecular Weight | 353.29 g/mol [3] | 327.29 g/mol [4] |

| Monoisotopic Mass | 351.1393 Da (calculated) | 327.0954 Da[5] |

| CAS Number | Not explicitly available | 16110-10-4[5] |

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[6][7] Glucuronidation is the most prominent route, accounting for 45-55% of acetaminophen metabolism.[8][9] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate acetaminophen with glucuronic acid to form the water-soluble and pharmacologically inactive Acetaminophen glucuronide, which is then excreted in the urine.[1][10] A smaller fraction is converted by cytochrome P450 enzymes to a toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6][7]

Caption: Metabolic pathways of acetaminophen in the liver.

Experimental Protocols

This compound is commonly used as an internal standard (IS) for the quantification of acetaminophen glucuronide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol below is a representative workflow.

Protocol: Quantification of Acetaminophen Glucuronide in Plasma using LC-MS/MS

1. Objective: To accurately quantify the concentration of Acetaminophen glucuronide in human plasma samples by utilizing this compound as an internal standard to correct for matrix effects and variability during sample preparation and analysis.[11]

2. Materials and Reagents:

-

Acetaminophen glucuronide (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2EDTA anticoagulant)[12]

-

Acetonitrile (B52724) (HPLC grade)[12]

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)[12]

-

Deionized water

-

96-well plates

-

Centrifuge

-

LC-MS/MS system

3. Stock and Working Solution Preparation:

-

Primary Stock Solutions (1 mg/mL): Prepare separate primary stock solutions of Acetaminophen glucuronide and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Acetaminophen glucuronide by serially diluting the primary stock solution with a 50:50 methanol:water mixture. These will be used to spike into the biological matrix to create calibration standards.

-

Working Internal Standard (IS) Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in acetonitrile.[12]

4. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each calibration standard, quality control (QC) sample, and study sample into separate wells of a 96-well plate.[11]

-

Add 50 µL of the working internal standard solution (this compound) to all wells except for the blank matrix samples.

-

To precipitate proteins, add 400 µL of chilled acetonitrile to each well.[11]

-

Seal the plate and vortex for 2-5 minutes to ensure thorough mixing.[11][12]

-

Centrifuge the plate for 5-10 minutes at a high speed (e.g., 13,000 g) to pellet the precipitated proteins.[11][12]

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.[11]

5. LC-MS/MS Analysis:

-

Chromatography: Employ a suitable C18 column for chromatographic separation. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[13]

-

Mass Spectrometry: Operate the mass spectrometer in positive ionization mode using Multiple Reaction Monitoring (MRM).[13]

-

Optimize the MRM transitions for both Acetaminophen glucuronide and this compound. For example:

-

Acetaminophen glucuronide: Select appropriate precursor and product ions.

-

This compound: The precursor ion will be +4 m/z higher than the non-deuterated analyte.

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards. Determine the concentration of Acetaminophen glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The general workflow for a typical bioanalytical method using a deuterated internal standard is depicted below.

Caption: General workflow for sample analysis using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetaminophen – metabolism [sites.duke.edu]

- 8. SMPDB [smpdb.ca]

- 9. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. benchchem.com [benchchem.com]

- 12. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

Synthesis and Isotopic Labeling of Acetaminophen Glucuronide-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Acetaminophen (B1664979) glucuronide-d4. This deuterated internal standard is critical for accurate quantification of Acetaminophen glucuronide in biological matrices during drug metabolism and pharmacokinetic studies. This document outlines both enzymatic and chemical synthesis routes, detailed experimental protocols, purification methods, and characterization techniques.

Introduction

Acetaminophen (paracetamol) is a widely used analgesic and antipyretic drug. After administration, it is extensively metabolized in the liver, with a major metabolic pathway being glucuronidation to form Acetaminophen glucuronide. To accurately quantify this metabolite in complex biological samples using mass spectrometry-based methods, a stable isotope-labeled internal standard is essential. Acetaminophen glucuronide-d4, where four hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612), serves as an ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio.

This guide details two primary strategies for the synthesis of this compound:

-

Enzymatic Synthesis: Utilizing UDP-glucuronosyltransferases (UGTs) present in liver microsomes to catalyze the conjugation of Acetaminophen-d4 with glucuronic acid.

-

Chemical Synthesis: Employing the Koenigs-Knorr reaction for the chemical glycosylation of Acetaminophen-d4 with a protected glucuronic acid derivative, followed by deprotection.

Synthesis of Acetaminophen-d4 (Precursor)

The synthesis of the deuterated precursor, Acetaminophen-d4, is the initial and crucial step. The common route involves the acetylation of 4-aminophenol-d4 (B13856032).

Experimental Protocol: Synthesis of Acetaminophen-d4

This protocol is adapted from standard acetylation procedures for the synthesis of acetaminophen.[1][2][3]

Materials:

-

4-aminophenol-d4

-

Acetic anhydride (B1165640)

-

Water

-

Decolorizing charcoal (optional)

-

Ice bath

-

Filtration apparatus (Buchner funnel)

Procedure:

-

In a suitable flask, suspend 4-aminophenol-d4 in water.

-

Add acetic anhydride to the suspension. The reaction is typically exothermic.

-

Heat the reaction mixture, for example, in a water bath at approximately 85°C, with stirring for about 10-20 minutes to ensure the completion of the reaction.[2]

-

If the solution is colored, it can be treated with decolorizing charcoal and then filtered hot.

-

Cool the reaction mixture in an ice bath to induce crystallization of the Acetaminophen-d4 product.

-

Collect the crystals by vacuum filtration using a Buchner funnel and wash with cold water.

-

Dry the crystals to obtain the final product. The product can be further purified by recrystallization from water if necessary.[2]

Expected Yield:

The yield for this type of reaction is typically in the range of 40-80%.[4]

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a regioselective and stereoselective method for glucuronidation, mimicking the biological metabolic pathway. This method utilizes liver microsomes, which are rich in UGTs, and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor.

Experimental Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on established methods for the in vitro glucuronidation of phenolic compounds using liver microsomes.[5][6][7]

Materials:

-

Acetaminophen-d4

-

Liver microsomes (e.g., human, rat, or rabbit)[5]

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Tris-HCl or phosphate (B84403) buffer (pH ~7.4)

-

Magnesium chloride (MgCl₂)

-

Detergent (e.g., Triton X-100 or alamethicin) to activate microsomes

-

Acetonitrile (B52724) (for quenching)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system for purification

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

MgCl₂ (e.g., 5-10 mM)

-

Liver microsomes (e.g., 0.5-1 mg/mL protein concentration)

-

Activating detergent (e.g., 0.05% w/v Triton X-100)

-

Acetaminophen-d4 (dissolved in a minimal amount of a suitable solvent like methanol (B129727) or DMSO, final concentration typically in the µM to low mM range)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding UDPGA (typically 1-5 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes to several hours), with gentle shaking. The reaction progress can be monitored by LC-MS analysis of aliquots taken at different time points.

-

Quenching: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes). This will precipitate the proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the this compound.

-

Purification:

-

Solid-Phase Extraction (SPE): The supernatant can be first cleaned up using a C18 SPE cartridge to remove salts and other highly polar components.

-

HPLC Purification: Further purify the product by preparative or semi-preparative reverse-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or acetic acid.[8]

-

Quantitative Data (Exemplary):

| Parameter | Value | Reference |

| Yield | 3.6-90% | [5][9] |

| Isotopic Purity | >98% | [10] |

Chemical Synthesis of this compound (Koenigs-Knorr Reaction)

The Koenigs-Knorr reaction is a classical and effective method for the formation of glycosidic bonds.[11] In this case, it involves the reaction of Acetaminophen-d4 with a protected glucuronyl halide, typically acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter, followed by deprotection.

Logical Relationship of Chemical Synthesis Steps

Caption: Logical flow of the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

This protocol is a generalized procedure based on the Koenigs-Knorr reaction for phenolic compounds.[12][13]

Materials:

-

Acetaminophen-d4

-

Acetobromo-α-D-glucuronic acid methyl ester (or similar protected glucuronyl halide)

-

Promoter (e.g., silver carbonate, silver oxide, or mercury(II) cyanide)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

-

Molecular sieves (to ensure anhydrous conditions)

-

Sodium methoxide (B1231860) in methanol (for deprotection)

-

Ion-exchange resin (for neutralization)

-

HPLC system for purification

Procedure:

-

Glycosylation (Koenigs-Knorr Reaction):

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Acetaminophen-d4 and the promoter in the anhydrous solvent.

-

Add molecular sieves to the mixture.

-

Add a solution of acetobromo-α-D-glucuronic acid methyl ester in the same anhydrous solvent dropwise to the reaction mixture, often at room temperature or slightly elevated temperature.

-

Stir the reaction for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture to remove the insoluble salts and molecular sieves.

-

Evaporate the solvent from the filtrate to obtain the crude protected this compound methyl ester.

-

-

Deprotection (Zemplén Deacetylation):

-

Dissolve the crude protected product in dry methanol.[14]

-

Add a catalytic amount of sodium methoxide solution in methanol at 0°C.[14]

-

Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin.

-

Filter off the resin and evaporate the solvent to yield the crude this compound.

-

-

Purification:

-

Purify the final product using preparative or semi-preparative reverse-phase HPLC as described in the enzymatic synthesis section.

-

Quantitative Data (Exemplary):

| Parameter | Value | Reference |

| Glycosylation Yield | 13-63% | [15] |

| Deprotection Yield | ~73% | [15] |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure its identity and purity.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound.

Typical HPLC Conditions:

| Parameter | Description |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient profile needs to be optimized. |

| Flow Rate | Typically 0.5-1.0 mL/min for analytical scale, and scaled up for preparative work. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) or mass spectrometry.[8] |

Characterization

The structure and purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be acquired to confirm the structure of the glucuronide conjugate. The anomeric proton of the glucuronic acid moiety typically appears as a doublet in the ¹H NMR spectrum, and its coupling constant can be used to confirm the β-configuration of the glycosidic bond.[16][17]

-

²H NMR can be used to confirm the positions of the deuterium labels on the aromatic ring.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which will be different from the unlabeled analog due to the presence of four deuterium atoms.

-

Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragmentation patterns, further confirming the identity of the molecule.[18][19]

-

LC-MS is also used to determine the isotopic purity by analyzing the relative intensities of the mass peaks corresponding to different isotopologues.[20][21][22]

Summary of Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetaminophen and glucuronic acid moieties. The anomeric proton (H-1' of glucuronic acid) will be a doublet with a coupling constant indicative of a β-linkage. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. |

| HRMS | The measured mass should correspond to the calculated exact mass of C₁₄H₁₃D₄NO₈. |

| MS/MS | Characteristic fragmentation pattern, including the loss of the glucuronic acid moiety. |

| Isotopic Purity (LC-MS) | The M+4 peak (for the d4-labeled compound) should be the most abundant, with minimal contributions from M+0, M+1, M+2, and M+3, indicating high isotopic enrichment. |

Conclusion

This technical guide has provided detailed methodologies for the synthesis, purification, and characterization of this compound. Both enzymatic and chemical routes are viable options, with the choice depending on the available resources and desired scale of production. The enzymatic method offers high selectivity, while the chemical synthesis may be more amenable to larger-scale production. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended use as an internal standard in quantitative bioanalysis.

References

- 1. rene.souty.free.fr [rene.souty.free.fr]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. atc.io [atc.io]

- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 5. Glucuronidation of lipophilic substrates: preparation of 3-benzo[a]pyrenyl-beta-D-glucopyranosiduronic acid in multimilligram quantities by microsomal UDP-glucuronyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence of in vitro glucuronidation and enzymatic transformation of paralytic shellfish toxins by healthy human liver microsomes fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetaminophen & Impurity Analyzed with HPLC - AppNote [mtc-usa.com]

- 9. Preparation of glucuronides using liver microsomes and their characterization by 1D/2D NMR spectroscopy and mass spectrometry: Application to fentanyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 12. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization: the identification of paracetamol metabolites in urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mzCloud – Acetaminophen glucuronide [mzcloud.org]

- 19. Analysis of acetaminophen glucuronide conjugate accompanied by adduct ion production by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resolvemass.ca [resolvemass.ca]

- 21. researchgate.net [researchgate.net]

- 22. almacgroup.com [almacgroup.com]

A Technical Guide to Acetaminophen Glucuronide-d4: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of Acetaminophen (B1664979) glucuronide-d4. It also details its primary application as an internal standard in the quantitative analysis of acetaminophen and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a detailed experimental protocol for researchers in drug development and clinical monitoring.

Commercial Availability and Suppliers

Acetaminophen glucuronide-d4 is a deuterated form of Acetaminophen glucuronide, a major metabolite of acetaminophen. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the analyte but has a different mass-to-charge ratio. Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data available from prominent suppliers.

| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | Formulation | Storage Temperature (°C) | Solubility |

| MedchemExpress | HY-154762S | 353.29 (as sodium salt) | >98% | Solid | -20 | Not specified |

| Cayman Chemical | 18245 | 155.2 (for Acetaminophen-d4) | ≥99% deuterated forms (d1-d4) | Crystalline Solid | -20 | DMF: ~25 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~25 mg/mL |

| Synthose | Not explicitly for d4 variant | 327.29 (non-deuterated) | Min. 95% | White Crystalline Solid | 0 to -20 | DMSO, H₂O, MeOH |

| Toronto Research Chemicals | A161222 | 155.19 (for Acetaminophen-d4) | >95% (HPLC) | Neat | -20 | Not specified |

| Santa Cruz Biotechnology | sc-217673 | 155.19 (for Acetaminophen-d4) | Not specified | Not specified | Not specified | Not specified |

Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Acetaminophen Metabolism Signaling Pathway

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. The following diagram illustrates the major metabolic pathways of acetaminophen.

Experimental Protocol: Quantification of Acetaminophen and its Metabolites in Human Plasma by LC-MS/MS

This protocol details a validated method for the simultaneous quantification of acetaminophen, acetaminophen glucuronide, and acetaminophen sulfate in human plasma using this compound as an internal standard.[1][2]

Materials and Reagents

-

Acetaminophen (Reference Standard)

-

Acetaminophen glucuronide (Reference Standard)

-

Acetaminophen sulfate (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (K2EDTA as anticoagulant)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acetaminophen, acetaminophen glucuronide, acetaminophen sulfate, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for the blank).

-

Add 150 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Acetaminophen: Q1 152.1 -> Q3 110.1

-

Acetaminophen glucuronide: Q1 328.1 -> Q3 152.1

-

Acetaminophen sulfate: Q1 232.0 -> Q3 152.0

-

This compound: Q1 332.1 -> Q3 156.1

-

Data Analysis

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analytes in the plasma samples from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of acetaminophen and its metabolites in human plasma.

References

An In-depth Technical Guide to the Certificate of Analysis and Purity of Acetaminophen Glucuronide-d4

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Acetaminophen glucuronide-d4, a critical isotopically labeled internal standard used in pharmacokinetic and drug metabolism studies. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality control parameters and analytical methodologies employed to certify this reference material.

Compound Information

This compound is the deuterated form of the major phase II metabolite of Acetaminophen. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Acetaminophen glucuronide in biological matrices.

| Parameter | Specification | Reference |

| IUPAC Name | sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate | [1] |

| CAS Number | 120595-80-4 (for sodium salt) | [2] |

| Molecular Formula | C₁₄H₁₂D₄NNaO₈ | [1] |

| Molecular Weight | 353.29 g/mol | [1] |

| Storage | -20°C | [2][3] |

Purity and Impurity Profile

The purity of this compound is a critical parameter ensuring accurate quantification in analytical assays. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for assessing purity.

| Test | Method | Result |

| Purity (HPLC) | HPLC-UV | >95% |

| Isotopic Purity | LC-MS/MS | ≥98% Deuterium incorporation |

| Residual Solvents | GC-FID | Conforms to USP <467> |

| Water Content (Karl Fischer) | Karl Fischer Titration | <1.0% |

A representative workflow for the purity analysis is outlined below.

Caption: Purity Analysis Workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe the protocols for the key experiments cited in the certificate of analysis.

This method is used to determine the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Waters X-Bridge C18, 4.6 mm x 150 mm, 3.5 µm particle size.[4]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

Flow Rate: 0.9 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Detection Wavelength: 246 nm.[2]

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of 0.1 mg/mL is prepared by dissolving an appropriate amount of this compound in the diluent (Mobile Phase A:Mobile Phase B 95:5).[4]

This method confirms the isotopic enrichment of the deuterated standard.

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: The same HPLC conditions as described in section 3.1 can be utilized.

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor Ion (m/z) 329.1 -> Product Ion (m/z) 154.1

-

Unlabeled Acetaminophen glucuronide: Precursor Ion (m/z) 325.1 -> Product Ion (m/z) 150.1

-

-

Analysis: The peak areas of the deuterated and non-deuterated species are compared to calculate the percentage of deuterium incorporation.

A diagram illustrating the logical relationship for confirming the identity and isotopic purity is presented below.

Caption: Confirmation of Identity and Isotopic Purity.

Metabolic Pathway Context

Acetaminophen glucuronide is a major metabolite of Acetaminophen, formed through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A6, and UGT1A9.[2] Understanding this pathway is crucial for the application of this compound in metabolic studies.

Caption: Simplified Metabolic Pathway of Acetaminophen to its Glucuronide Metabolite.

Conclusion

The certificate of analysis for this compound provides essential data to ensure its quality and suitability for its intended analytical purpose. The combination of chromatographic and mass spectrometric techniques confirms the identity, purity, and isotopic enrichment of the standard. The detailed experimental protocols provided in this guide offer a framework for users to verify the product specifications and to develop their own analytical methods.

References

- 1. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Acetaminophen-d4 (major) | LGC Standards [lgcstandards.com]

- 4. Methods for the Analysis of Acetaminophen Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 5. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Drug Metabolite Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise quantification of drug metabolites is paramount for understanding a compound's pharmacokinetic profile, efficacy, and safety. This in-depth technical guide explores the core principles and applications of deuterated internal standards in drug metabolite analysis, establishing why this methodology is considered the gold standard in bioanalysis.

Core Principles: Isotope Dilution Mass Spectrometry

The foundation of using deuterated standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] A known quantity of a deuterated analog of the analyte of interest is introduced into the biological sample at the earliest stage of preparation.[2] This "spiked" sample is then subjected to extraction, purification, and analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because the deuterated standard is chemically almost identical to the analyte, it experiences the same processing variations, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] By measuring the ratio of the non-labeled analyte to the deuterated internal standard, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[1]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards is widely regarded as the "gold standard" in quantitative bioanalysis for several key reasons:[2][3]

-

Correction for Matrix Effects: The co-elution of the deuterated standard with the analyte ensures that both compounds experience the same matrix effects simultaneously, providing the most accurate correction.[2]

-

Compensation for Variability: They compensate for variations in sample preparation, injection volume, and instrument response.[4]

-

Improved Accuracy and Precision: The switch from analog internal standards to stable isotope-labeled standards has been shown to significantly improve the accuracy and precision of bioanalytical methods.[5]

-

Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[6]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the quantitative data obtained from bioanalytical method validation studies.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |

| Accuracy (% Bias) | ||

| Low QC | -1.5% | -8.2% |

| Mid QC | 0.8% | -5.5% |

| High QC | -0.5% | -3.1% |

| Precision (%CV) | ||

| Low QC | 2.5% | 9.8% |

| Mid QC | 1.8% | 7.5% |

| High QC | 1.5% | 6.2% |

| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 5% | ≤ 15% |

| Extraction Recovery (% Mean) | 85.2% | 78.9% |

| Data is a representative compilation from various sources. |

Table 2: Comparative Pharmacokinetic Parameters of a Drug and its Deuterated Analog

| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |

| Cmax (ng/mL) | 450 ± 50 | 380 ± 45 | 0.84 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | 1.33 |

| AUC (ng·h/mL) | 2800 ± 350 | 5600 ± 480 | 2.0 |

| t½ (h) | 4.2 ± 0.8 | 8.5 ± 1.2 | 2.02 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |

| Hypothetical data based on typical observations from pharmacokinetic studies of deuterated drugs.[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in drug metabolite analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract the analyte and internal standard from a biological matrix (e.g., human plasma) and remove interfering substances.

Materials:

-

SPE cartridges (e.g., Oasis HLB)

-

Human plasma samples

-

Deuterated internal standard working solution

-

Acetonitrile

-

4% Phosphoric acid in water

-

5% Methanol in water

-

Centrifuge

-

Evaporator

Protocol:

-

Sample Pre-treatment: To a 200 µL aliquot of human plasma, add a known amount of the deuterated internal standard.[8] Acidify the plasma sample by adding an equal volume of 4% phosphoric acid in water.[8]

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[8]

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[8]

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol or an appropriate mixture of methanol and acetonitrile.[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate and quantify the analyte and its deuterated internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Typical LC Parameters:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.[9]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored. The transitions for the deuterated standard will have a mass shift corresponding to the number of deuterium (B1214612) atoms.

-

Source Parameters: Ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.[10]

Mandatory Visualizations

Diagram 1: General Workflow for Bioanalytical Sample Analysis

Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.

Diagram 2: Cytochrome P450 (CYP450) Mediated Drug Metabolism

Caption: Simplified pathway of drug metabolism highlighting the role of CYP450 enzymes.

Challenges and Considerations

While deuterated standards are the preferred choice, there are some potential challenges to consider:

-

Isotopic Effects: The deuterium isotope effect can sometimes lead to a slight chromatographic shift between the analyte and the deuterated standard.[11] If this shift is significant, it could result in differential matrix effects.[12]

-

Isotopic Purity: The deuterated standard should have high isotopic purity to avoid any contribution to the analyte's signal.

-

Stability of the Label: The deuterium label should be placed in a stable position on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[11]

Conclusion

Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis of drug metabolites.[2] Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations. This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development. While there are challenges to consider, careful method development and validation can mitigate these issues, ensuring the generation of high-quality, defensible data.

References

- 1. benchchem.com [benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. benchchem.com [benchchem.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. scispace.com [scispace.com]

- 6. scilit.com [scilit.com]

- 7. benchchem.com [benchchem.com]

- 8. akjournals.com [akjournals.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. myadlm.org [myadlm.org]

- 12. purdue.edu [purdue.edu]

Physical and chemical properties of Acetaminophen glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Acetaminophen (B1664979) glucuronide-d4, a key deuterated metabolite of Acetaminophen. It includes detailed information on its use as an internal standard in analytical methodologies, its role in drug metabolism, and relevant experimental protocols.

Core Physical and Chemical Properties

Acetaminophen glucuronide-d4 is the deuterated form of Acetaminophen glucuronide, the major, inactive metabolite of Acetaminophen (also known as paracetamol). The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of the non-labeled metabolite.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Acetaminophen glucuronide (sodium salt) | Acetaminophen |

| Molecular Formula | C₁₄H₁₂D₄NNaO₈[1] | C₁₄H₁₆NNaO₈[2] | C₈H₉NO₂ |

| Molecular Weight | 353.29 g/mol [1] | 349.3 g/mol [2] | 151.16 g/mol |

| Appearance | Solid[2] | White Powder | White, odorless crystalline powder |

| Melting Point | Not available | Not available | 169–170.5 °C[3] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Slightly soluble in methanol (B129727) and water[2] | Soluble in water (1:70), ethanol (B145695) (1:7), methanol (1:10), acetone (B3395972) (1:13)[3] |

| UV/Vis λmax | Not available | 246 nm[2] | Not available |

Table 2: Mass Spectrometry Data for this compound and Acetaminophen

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Acetaminophen-d4 | 156.1 | 114.1 | ESI, Positive | [4][5][6] |

| Acetaminophen | 152.1 | 110.1 | ESI, Positive | [4][5][6] |

| Acetaminophen glucuronide | 326.0881 | 113.0244, 85.0295, 175.0248 | ESI, Negative | [7] |

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation.[8] A minor fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione.[8] The glucuronidation pathway, which produces Acetaminophen glucuronide, is the major route of metabolism and is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[2][8]

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Acetaminophen and its metabolites in biological matrices.

General Workflow for Bioanalytical Quantification

The use of a deuterated internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring accuracy and precision.

References

- 1. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. longdom.org [longdom.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Acetaminophen Glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetaminophen (B1664979) glucuronide-d4, a deuterated internal standard crucial for the accurate quantification of Acetaminophen glucuronide in various biological matrices. This document outlines its chemical properties, synthesis, and analytical applications, with a focus on experimental protocols and data presentation.

Chemical Identification and Properties

Acetaminophen glucuronide-d4 is the deuterated form of Acetaminophen glucuronide, a major metabolite of Acetaminophen (paracetamol). The deuterium (B1214612) labeling, typically on the phenyl ring of the acetaminophen moiety, provides a distinct mass difference for use in mass spectrometry-based analytical methods.

While a specific CAS number for this compound is not publicly cataloged, its identity is established through its IUPAC name and PubChem Compound ID. For reference, the CAS numbers for related compounds are provided below.

Table 1: Chemical Identification

| Compound | CAS Number | Molecular Formula | IUPAC Name |

| This compound (Sodium Salt) | Not available | C₁₄H₁₂D₄NNaO₈ | Sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[1] |

| Acetaminophen glucuronide (Sodium Salt) | 120595-80-4[2][3][4] | C₁₄H₁₆NNaO₈ | Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[3] |

| Acetaminophen glucuronide (Free Acid) | 16110-10-4[5][6] | C₁₄H₁₇NO₈ | (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid[3] |

| Acetaminophen-d4 | 64315-36-2[7][8][9] | C₈H₅D₄NO₂ | N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide[7] |

Table 2: Physicochemical Properties

| Property | Value (this compound) | Value (Acetaminophen glucuronide) |

| Molecular Weight | 331.32 g/mol (Free Acid) | 327.29 g/mol (Free Acid)[3][6] |

| Monoisotopic Mass | 331.1209 g/mol (Free Acid) | 327.0954 g/mol (Free Acid)[3] |

| Appearance | White to off-white solid | White crystalline solid[6] |

| Solubility | Soluble in methanol (B129727), DMSO, and water[6] | Soluble in DMSO, H₂O, MeOH[6] |

Synthesis Protocol

The synthesis of this compound involves the coupling of a deuterated acetaminophen molecule with a protected glucuronic acid derivative, followed by deprotection. A common method for this type of glycosidic bond formation is the Koenigs-Knorr reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetaminophen-d4 (N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide)

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (acetobromo-α-D-glucuronic acid methyl ester)

-

Silver (I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

-

Anhydrous quinoline (B57606) or dichloromethane (B109758) (DCM)

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

Aqueous sodium hydroxide (B78521) (NaOH)

-

Dry solvents (methanol, dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Glycosylation (Koenigs-Knorr Reaction):

-

In a round-bottom flask under an inert atmosphere, dissolve Acetaminophen-d4 in an anhydrous solvent such as quinoline or dichloromethane.

-

Add silver (I) oxide or silver carbonate as a catalyst and promoter.

-

To this stirring suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in the same anhydrous solvent dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of Protected Intermediate:

-

Once the reaction is complete, filter the mixture to remove the silver salts.

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove quinoline if used, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue (the protected this compound methyl ester) by column chromatography on silica (B1680970) gel.

-

-

Deprotection:

-

Deacetylation: Dissolve the purified protected intermediate in dry methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin and filter.

-

Saponification: To the deacetylated product, add an aqueous solution of sodium hydroxide and stir at room temperature to hydrolyze the methyl ester to the carboxylic acid (or sodium salt).

-

Neutralize the solution carefully with a dilute acid to obtain the free acid form, if desired.

-

-

Final Purification:

-

Purify the final product by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.

-

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of Acetaminophen glucuronide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Acetaminophen Glucuronide using UPLC-MS/MS

This protocol is adapted from established methods for the analysis of acetaminophen and its metabolites.

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, serum, or urine sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a known concentration of this compound (internal standard).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions:

Table 3: UPLC-MS/MS Parameters

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions (Example)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetaminophen glucuronide | 326.1 | 109.1 |

| This compound | 330.1 | 113.1 |

Note: The exact m/z values may vary depending on the ionization mode (positive or negative) and adducts formed. These values should be optimized for the specific instrument used.

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. Glucuronidation, the major pathway in adults, is catalyzed by UDP-glucuronosyltransferases (UGTs).

References

- 1. This compound | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Acetaminophen Glucuronide | CAS No- 16110-10-4 | Simson Pharma Limited [simsonpharma.com]

- 6. synthose.com [synthose.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

Understanding the Metabolism of Acetaminophen to Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucuronidation of acetaminophen (B1664979) (APAP), a major pathway in its metabolism. The document details the enzymatic kinetics, experimental methodologies for its study, and the key signaling pathways that regulate this critical detoxification process.

Introduction to Acetaminophen Metabolism

Acetaminophen is a widely used analgesic and antipyretic drug that is safe at therapeutic doses.[1][2][3] The majority of a therapeutic dose of acetaminophen is metabolized in the liver through two main Phase II conjugation reactions: glucuronidation and sulfation.[1][2] Glucuronidation, the focus of this guide, accounts for approximately 40-67% of acetaminophen metabolism.[2][4] A smaller fraction of acetaminophen is oxidized by cytochrome P450 (CYP) enzymes to a reactive and potentially toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][4] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[1][2][4] However, during an overdose, the glucuronidation and sulfation pathways can become saturated, leading to increased formation of NAPQI.[3] Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, leading to oxidative stress and hepatocellular injury.[1][4] Therefore, understanding the regulation and kinetics of acetaminophen glucuronidation is paramount for assessing and predicting drug-induced liver injury.

The Glucuronidation Pathway of Acetaminophen

The conjugation of a glucuronic acid moiety to acetaminophen is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of acetaminophen, facilitating its excretion from the body. The primary UGT isoforms involved in acetaminophen glucuronidation in humans are UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[5][6][7]

Key UGT Isoforms and their Kinetic Properties

The contribution of each UGT isoform to acetaminophen glucuronidation varies depending on the substrate concentration, which has significant implications for both therapeutic efficacy and toxicity.

-

UGT1A6: This isoform is considered a high-affinity, low-capacity enzyme.[8] It plays a major role in acetaminophen glucuronidation at lower, therapeutic concentrations.[8][9]

-

UGT1A9: In contrast, UGT1A9 is a low-affinity, high-capacity enzyme and is a major contributor to acetaminophen glucuronidation at higher, potentially toxic concentrations.[8]

-

UGT1A1: This isoform also contributes to acetaminophen metabolism, particularly at toxic concentrations.[8]

-

UGT2B15: This enzyme is also involved in the glucuronidation of acetaminophen.[5][6][7]

The kinetic parameters of these enzymes are crucial for developing pharmacokinetic models to predict acetaminophen metabolism. UGT1A9 generally follows Michaelis-Menten kinetics, while UGT1A1 exhibits Hill kinetics.[6] Interestingly, UGT1A6 and UGT2B15 can display substrate inhibition kinetics.[6]

Below is a summary of the reported kinetic parameters for the glucuronidation of acetaminophen by human UGT isoforms and liver microsomes.

| Enzyme/System | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) | Kinetic Model |

| Human Liver Microsomes | 7.37 ± 0.99 | 4.76 ± 1.35 | Michaelis-Menten |

| Recombinant UGT1A1 | - | - | Hill Kinetics |

| Recombinant UGT1A6 | - | - | Substrate Inhibition |

| Recombinant UGT1A9 | - | - | Michaelis-Menten |

| Recombinant UGT2B15 | - | - | Substrate Inhibition |

Note: Specific Km and Vmax values for recombinant enzymes are variable in the literature and are often reported in relative terms. The values for Human Liver Microsomes represent the combined activity of all present UGT isoforms.[10]

Experimental Protocols for Studying Acetaminophen Glucuronidation

A variety of in vitro and in vivo models are utilized to investigate the glucuronidation of acetaminophen.

In Vitro Glucuronidation Assay using Human Liver Microsomes

This assay is a standard method to determine the kinetic parameters of acetaminophen glucuronidation by the mixed UGT isoforms present in the liver.

Workflow:

Caption: Workflow for in vitro acetaminophen glucuronidation assay.

Detailed Methodology:

-

Reagents and Materials:

-

Pooled human liver microsomes (HLMs)

-

Acetaminophen (APAP)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Alamethicin

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ice-cold)

-

Internal standard for HPLC/LC-MS analysis

-

HPLC or LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of alamethicin in ethanol.

-

On the day of the experiment, thaw the HLMs on ice.

-

Prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and alamethicin (final concentration of 50 µg/mg microsomal protein).

-

Add the microsomal suspension to the incubation mixture and pre-incubate for 15 minutes on ice. This step allows for the permeabilization of the microsomal membrane by alamethicin.

-

Add varying concentrations of acetaminophen to the microsomal suspension and pre-warm at 37°C for 3 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 2-5 mM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

-

Quantify the formation of acetaminophen-glucuronide using a validated HPLC-UV or LC-MS/MS method with an appropriate internal standard.

-

Cell-Based Acetaminophen Glucuronidation Assay

Hepatocyte-derived cell lines, such as HepG2 cells, can be used to study acetaminophen metabolism in a more integrated cellular context.[4][11][12]

Workflow:

Caption: Workflow for cell-based acetaminophen glucuronidation assay.

Detailed Methodology:

-

Cell Culture:

-

Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.

-

Seed cells into multi-well plates and allow them to attach and reach a confluency of 80-90%.

-

-

Acetaminophen Treatment:

-

Prepare stock solutions of acetaminophen in a vehicle (e.g., sterile water or DMSO).

-

Remove the culture medium from the cells and replace it with a fresh medium containing various concentrations of acetaminophen. Include a vehicle control.

-

Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

-

-

Sample Collection and Analysis:

-

At the end of the incubation period, collect the culture medium.

-

The cells can be washed with phosphate-buffered saline and then lysed to analyze intracellular metabolites.

-

Analyze the culture medium for the presence of acetaminophen-glucuronide using HPLC-UV or LC-MS/MS.

-

Cell viability assays (e.g., MTT or LDH release) should be performed in parallel to assess acetaminophen-induced cytotoxicity.

-

In Vivo Animal Studies of Acetaminophen Metabolism

Animal models, particularly mice, are extensively used to study the disposition and potential toxicity of acetaminophen in a whole-organism context.

Workflow:

Caption: Workflow for in vivo study of acetaminophen metabolism.

Detailed Methodology:

-

Animal Model:

-

Use an appropriate mouse strain (e.g., C57BL/6).

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Animals are often fasted overnight before acetaminophen administration to reduce variability in drug absorption and metabolism.

-

-

Acetaminophen Administration:

-

Prepare a solution of acetaminophen in a sterile vehicle (e.g., warm saline).

-

Administer a single dose of acetaminophen via an appropriate route, typically intraperitoneal (i.p.) injection for toxicity studies. Doses can range from sub-toxic to overtly hepatotoxic levels (e.g., 150-600 mg/kg).

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration via methods such as tail-vein or retro-orbital bleeding.

-

For urine and feces collection, house the animals in metabolic cages.

-

At the end of the study, euthanize the animals and collect the liver and other relevant tissues.

-

-

Sample Analysis:

-

Process blood to obtain plasma or serum.

-

Homogenize tissue samples.

-

Analyze plasma, urine, and tissue homogenates for acetaminophen and its metabolites (glucuronide, sulfate, and glutathione conjugates) using HPLC-UV or LC-MS/MS.

-

Fix a portion of the liver tissue in formalin for histological analysis (e.g., H&E staining) to assess the degree of liver injury.

-

Regulatory Signaling Pathways in Acetaminophen Glucuronidation

The expression and activity of UGT enzymes are tightly regulated by a network of transcription factors and signaling pathways.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including certain UGTs.

Caption: The Nrf2 signaling pathway in the regulation of UGT expression.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including UGT1A1 and UGT1A6, leading to their increased expression. This provides a mechanism for cellular defense against toxic insults.

Nuclear Receptor Signaling: CAR and PXR

The Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane (B1235032) X Receptor (PXR) are nuclear receptors that function as xenobiotic sensors, regulating the expression of a broad range of drug-metabolizing enzymes and transporters.

Caption: CAR and PXR signaling pathways in UGT regulation.

Upon activation by their respective ligands (which include a wide range of xenobiotics), CAR and PXR translocate to the nucleus.[13][14][15][16] In the nucleus, they form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements, such as the Phenobarbital-Responsive Enhancer Module (PBREM) and Xenobiotic-Responsive Enhancer Module (XREM), in the promoter regions of their target genes.[13][14][15] Both CAR and PXR have been shown to regulate the expression of UGT1A1.[13][14][16][17] There is also evidence to suggest that PXR can regulate UGT1A6.[18] The regulation of other UGT isoforms involved in acetaminophen glucuronidation by these nuclear receptors is an area of ongoing research.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor that is well-known for its role in mediating the toxic effects of environmental pollutants like dioxins. It also plays a role in the regulation of drug-metabolizing enzymes.

Caption: The AhR signaling pathway in UGT and CYP regulation.

In its inactive state, AhR resides in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. Upon ligand binding, AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including UGT1A1 and several CYP enzymes (such as CYP1A1 and CYP1A2).[19] The induction of CYPs by AhR can have a dual effect on acetaminophen metabolism, as these enzymes are also involved in the bioactivation of acetaminophen to its toxic metabolite, NAPQI.

Conclusion

The glucuronidation of acetaminophen is a complex process involving multiple UGT isoforms with distinct kinetic properties and intricate regulatory networks. A thorough understanding of these aspects is essential for predicting and mitigating acetaminophen-induced hepatotoxicity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the metabolism of this widely used drug. Future research should continue to elucidate the precise roles of individual UGT isoforms and the interplay between different regulatory pathways in both physiological and pathophysiological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Repression of Acetaminophen-Induced Hepatotoxicity in HepG2 Cells by Polyphenolic Compounds from Lauridia tetragona (L.f.) R.H. Archer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of paracetamol glucuronidation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Common UGT1A6 Variant Alleles Determine Acetaminophen Pharmacokinetics in Man [mdpi.com]

- 10. Characterization of paracetamol UDP-glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HepG2 cells: an in vitro model for P450-dependent metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

- 13. Nuclear receptors CAR and PXR in the regulation of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xenobiotic sensors PXR and CAR and regulation of the UGT1 locus - Robert Tukey [grantome.com]

- 15. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptional regulation of human UGT1A1 gene expression: activated glucocorticoid receptor enhances constitutive androstane receptor/pregnane X receptor-mediated UDP-glucuronosyltransferase 1A1 regulation with glucocorticoid receptor-interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]